4-(Benzyloxy)-1-bromo-2-nitrobenzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-nitrobenzene is an organic compound with the molecular formula C13H10BrNO3. It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position, a bromine atom at the 1-position, and a nitro group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-bromo-2-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 4-benzyloxybromobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-bromo-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, or metal hydrides.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: 4-(Benzyloxy)-1-amino-2-nitrobenzene.
Oxidation: 4-(Benzyloxy)-1-bromo-2-nitrobenzoic acid.
Scientific Research Applications
4-(Benzyloxy)-1-bromo-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-bromo-2-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new carbon-nucleophile bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The benzyloxy group is oxidized to a carboxylic acid derivative through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
4-(Benzyloxy)-1-bromo-2-nitrobenzene can be compared with similar compounds such as:
4-(Benzyloxy)-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a bromine atom.
4-(Benzyloxy)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
4-(Benzyloxy)-1-bromo-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
1-bromo-2-nitro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNHIPXNKPDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593380 | |
Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4514-28-7 | |
Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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